2-(Dimethylamino)pyridine-3-thiol
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Overview
Description
2-(Dimethylamino)pyridine-3-thiol is a heterocyclic organic compound that features a pyridine ring substituted with a dimethylamino group at the 2-position and a thiol group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-3-thiol typically involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with a thiol reagent in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like acetone at low temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize packed columns and catalysts to facilitate the reaction under controlled conditions, minimizing waste and improving safety .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring positions.
Complexation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides, often in the presence of a base like sodium hydride.
Complexation: Metal salts such as palladium or platinum salts are used to form coordination complexes.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
Scientific Research Applications
2-(Dimethylamino)pyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pyridine-3-thiol involves its ability to interact with various molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with electrophilic centers, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and form stable complexes with metal ions .
Comparison with Similar Compounds
2-Aminopyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Mercaptopyridine: Lacks the dimethylamino group, affecting its solubility and reactivity.
2-(Dimethylamino)pyridine: Lacks the thiol group, limiting its ability to form disulfides and metal complexes
Uniqueness: 2-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows it to participate in a broader range of reactions and form more diverse products compared to its analogs .
Properties
Molecular Formula |
C7H10N2S |
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Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-(dimethylamino)pyridine-3-thiol |
InChI |
InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 |
InChI Key |
GNFLAPCNSBEYOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)S |
Origin of Product |
United States |
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